molecular formula C19H25NO2 B8707715 4-{2-[(2-Phenylethyl)(propyl)amino]ethyl}benzene-1,2-diol CAS No. 63925-49-5

4-{2-[(2-Phenylethyl)(propyl)amino]ethyl}benzene-1,2-diol

Cat. No. B8707715
CAS RN: 63925-49-5
M. Wt: 299.4 g/mol
InChI Key: MRIDNSCAXRTEDV-UHFFFAOYSA-N
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Patent
US04175136

Procedure details

A solution of 9.37 g of the product of Step B in 90 ml of 48% hydrobromic acid was refluxed for 3 hours under a nitrogen atmosphere and was then evaporated to dryness. The residue was taken up in 50 ml of ammonium hydroxide solution and the solution was extracted with methylene chloride. The organic extracts were washed with water, dried over magnesium sulfate, filtered and evaporated to dryness to obtain 8.1 g of N-phenethyl-N-propyl-3,4-dihydroxyphenethylamine in the form of a reddish oil.
Name
product
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21]C)=[C:17]([O:23]C)[CH:16]=1)[CH2:10][CH2:11][CH3:12])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>Br>[CH2:1]([N:9]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([OH:23])[CH:16]=1)[CH2:10][CH2:11][CH3:12])[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
product
Quantity
9.37 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N(CCC)CCC1=CC(=C(C=C1)OC)OC
Name
Quantity
90 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with methylene chloride
WASH
Type
WASH
Details
The organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N(CCC)CCC1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.